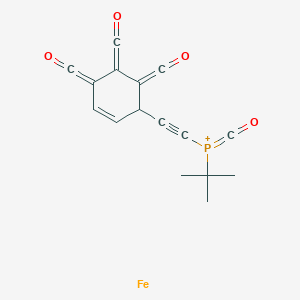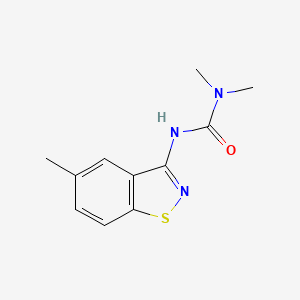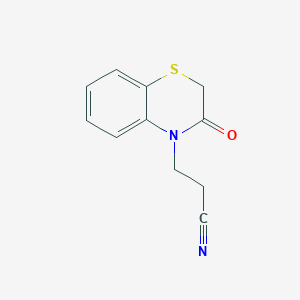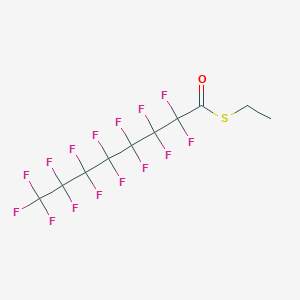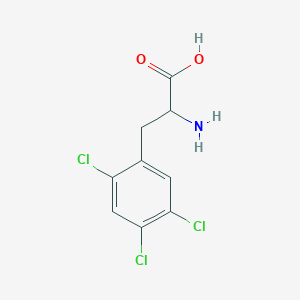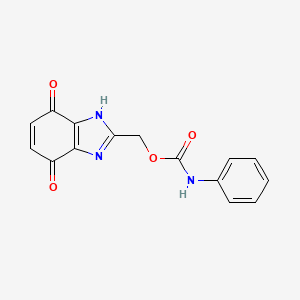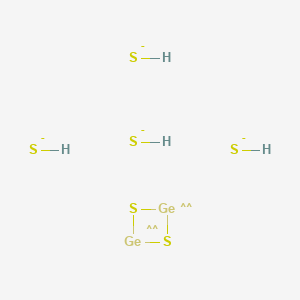
Triphenylene-2,3-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylene-2,3-dicarbaldehyde is an organic compound belonging to the family of polycyclic aromatic hydrocarbons It is characterized by a triphenylene core with two formyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylene-2,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidative cyclization of suitable precursors. For instance, the Scholl reaction, which involves the oxidative coupling of aromatic compounds, is often employed. Another method includes the nickel-mediated Yamamoto coupling of o-dibromoarenes . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions: Triphenylene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the triphenylene core.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids or bases depending on the nature of the substituent.
Major Products:
Oxidation: Triphenylene-2,3-dicarboxylic acid.
Reduction: Triphenylene-2,3-dimethanol.
Substitution: Various substituted triphenylenes depending on the reagents used.
Scientific Research Applications
Triphenylene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices
Mechanism of Action
The mechanism of action of Triphenylene-2,3-dicarbaldehyde largely depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, leading to the formation of different products. In biological systems, its mechanism of action would involve interactions with cellular components, potentially affecting biochemical pathways and molecular targets .
Comparison with Similar Compounds
Triphenylene-2,3,6,7,10,11-hexaone: A compound with multiple carbonyl groups, showing similar reactivity but different electronic properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Another multi-carbonyl compound with unique electrochemical performance.
Uniqueness: Triphenylene-2,3-dicarbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring precise molecular architecture and reactivity.
Properties
CAS No. |
110328-04-6 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
triphenylene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H |
InChI Key |
XUCLWVXEZIXZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


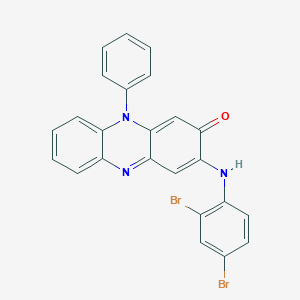
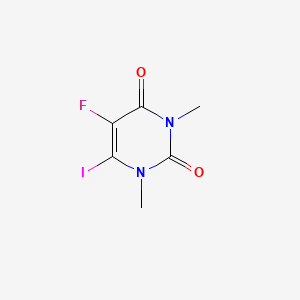
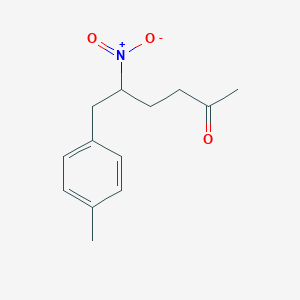
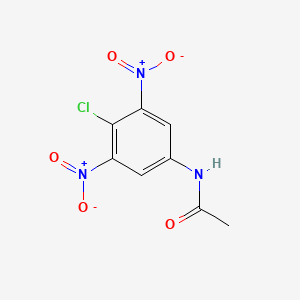
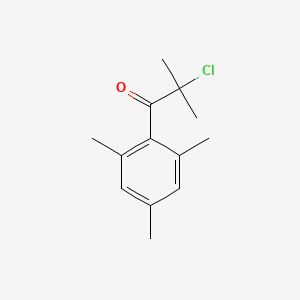
![5-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14320899.png)
![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
